molecular formula C12H9ClN4O2 B14326622 4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline CAS No. 106132-43-8

4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline

Cat. No.: B14326622
CAS No.: 106132-43-8
M. Wt: 276.68 g/mol
InChI Key: SOYNJZMFSVVHCY-UHFFFAOYSA-N
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Description

4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline is an aromatic azo compound characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and is commonly used in the synthesis of dyes and pigments. The presence of both chloro and nitro substituents on the aromatic ring enhances its reactivity and versatility in various chemical applications .

Preparation Methods

The synthesis of 4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline typically involves a diazo coupling reaction. The process begins with the diazotization of 4-chloro-2-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the corresponding diazonium salt. This intermediate is then coupled with aniline in an alkaline medium to yield the desired azo compound . Industrial production methods often employ similar reaction conditions but on a larger scale, with careful control of temperature and pH to ensure high yield and purity .

Mechanism of Action

Properties

CAS No.

106132-43-8

Molecular Formula

C12H9ClN4O2

Molecular Weight

276.68 g/mol

IUPAC Name

4-[(4-chloro-2-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C12H9ClN4O2/c13-8-1-6-11(12(7-8)17(18)19)16-15-10-4-2-9(14)3-5-10/h1-7H,14H2

InChI Key

SOYNJZMFSVVHCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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